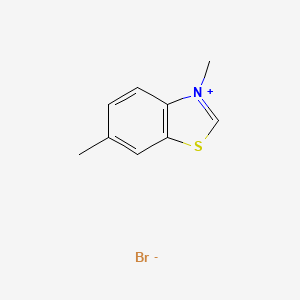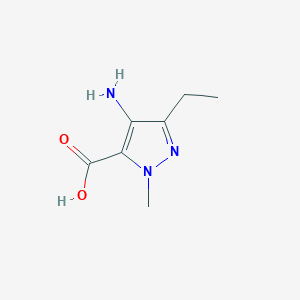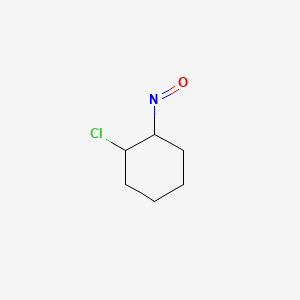
1-Chloro-2-nitrosocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-nitrosocyclohexane is an organic compound characterized by the presence of both a chlorine atom and a nitroso group attached to a cyclohexane ring. This compound is part of the broader class of nitroso compounds, which are known for their unique reactivity and applications in various fields of chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-nitrosocyclohexane can be synthesized through the reaction of cyclohexanone oxime with a chlorinating agent such as tert-butyl hypochlorite in trichlorofluoromethane . This method involves the chlorination of the oxime, leading to the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of chlorinating agents and controlled reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-nitrosocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chlorine or nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Photolysis Conditions: Methanol solutions and aprotic solvents are commonly used for photolysis reactions.
Chlorinating Agents: tert-butyl hypochlorite is a typical reagent for the synthesis of this compound.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-nitrosocyclohexane has several applications in scientific research:
Synthetic Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the formation of α-aminohydroxylated compounds.
Photochemical Studies: Its reactivity under light exposure makes it a valuable compound for studying photochemical reactions and mechanisms.
Wirkmechanismus
The mechanism of action of 1-chloro-2-nitrosocyclohexane involves its high reactivity due to the presence of both chlorine and nitroso groups. These functional groups confer ambiphilic properties, allowing the compound to react with nucleophiles, electrophiles, and radicals . The primary photochemical step involves the cleavage of the carbon-nitroso bond, leading to the formation of various intermediates and products .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-nitrosocyclohexane: Another nitroso compound with similar reactivity and applications.
1-Chloro-1-nitrosocyclopentane: A related compound used in similar synthetic applications.
Uniqueness: 1-Chloro-2-nitrosocyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which influences its reactivity and the types of reactions it can undergo. Its combination of chlorine and nitroso groups makes it particularly versatile in synthetic and photochemical applications .
Eigenschaften
CAS-Nummer |
16580-31-7 |
|---|---|
Molekularformel |
C6H10ClNO |
Molekulargewicht |
147.60 g/mol |
IUPAC-Name |
1-chloro-2-nitrosocyclohexane |
InChI |
InChI=1S/C6H10ClNO/c7-5-3-1-2-4-6(5)8-9/h5-6H,1-4H2 |
InChI-Schlüssel |
IWTDSJVXBQXLLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)N=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


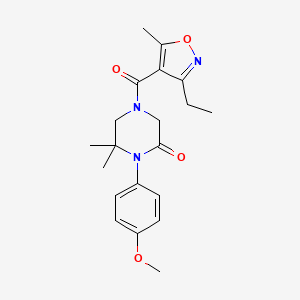
![4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol](/img/structure/B14171503.png)
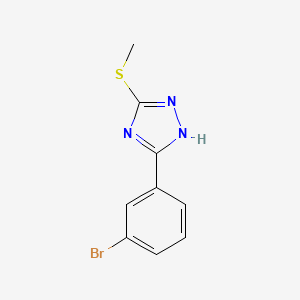
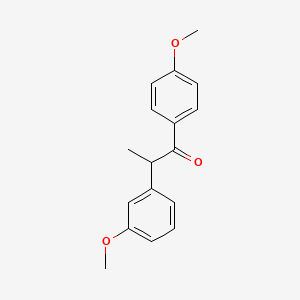
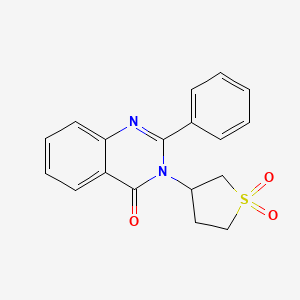

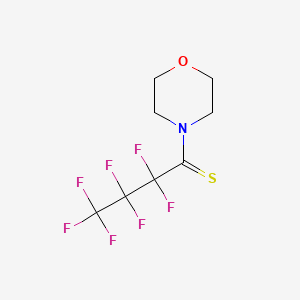
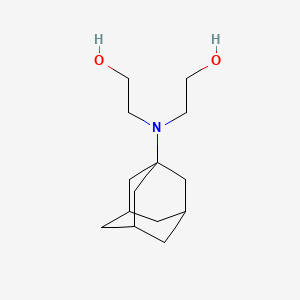

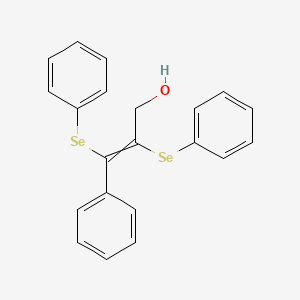
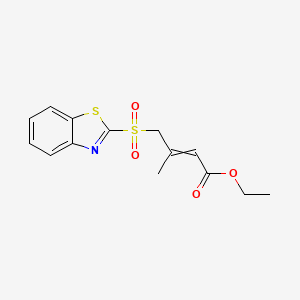
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-](/img/structure/B14171555.png)
